2-(8-Oxo-7H-imidazo[1,2-a]pyrazin-3-yl)acetic acid
Description
Properties
IUPAC Name |
2-(8-oxo-7H-imidazo[1,2-a]pyrazin-3-yl)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O3/c12-6(13)3-5-4-10-7-8(14)9-1-2-11(5)7/h1-2,4H,3H2,(H,9,14)(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AARKJEBPJBIBQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=CN=C2C(=O)N1)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(8-Oxo-7H-imidazo[1,2-a]pyrazin-3-yl)acetic acid typically involves multistep reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Imidazo[1,2-a]pyrazine Core: This step involves the cyclization of appropriate precursors, such as 2-aminopyrazine and glyoxal, under acidic or basic conditions to form the imidazo[1,2-a]pyrazine core.
Oxidation: The imidazo[1,2-a]pyrazine core is then oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce the oxo group at the 8-position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and scalable purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(8-Oxo-7H-imidazo[1,2-a]pyrazin-3-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: Further oxidation can occur at different positions on the molecule, potentially leading to the formation of more oxidized derivatives.
Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group or other reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the positions adjacent to the nitrogen atoms in the imidazo[1,2-a]pyrazine core.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, or other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield more highly oxidized derivatives, while reduction can produce hydroxylated compounds.
Scientific Research Applications
2-(8-Oxo-7H-imidazo[1,2-a]pyrazin-3-yl)acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized in the development of advanced materials, such as organic semiconductors or catalysts.
Mechanism of Action
The mechanism of action of 2-(8-Oxo-7H-imidazo[1,2-a]pyrazin-3-yl)acetic acid depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its biological effects. The imidazo[1,2-a]pyrazine core can engage in hydrogen bonding, π-π stacking, and other interactions with biological macromolecules, influencing their activity and function.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Observations:
Halogenation (e.g., Cl at C-8 in 8-Chloroimidazo[1,2-a]pyrazine) increases lipophilicity, which may improve membrane permeability but reduce aqueous solubility .
Core Modifications :
- Replacement of the pyrazine ring with pyridine (e.g., 2-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl}acetic acid) reduces aromaticity, affecting π-π stacking interactions critical for binding in biological systems .
Salt Forms :
Table 2: Comparative Physicochemical Data
*logP values estimated using fragment-based methods.
Key Findings:
- Polarity : The carboxylic acid group in the target compound lowers logP (-0.5), favoring aqueous solubility but limiting blood-brain barrier penetration.
- Bioactivity : Nitro-substituted derivatives (e.g., ) show promise in antimicrobial studies, while halogenated analogs (e.g., ) are intermediates in kinase inhibitor synthesis.
Biological Activity
2-(8-Oxo-7H-imidazo[1,2-a]pyrazin-3-yl)acetic acid is a heterocyclic compound with significant potential in medicinal chemistry due to its unique structural characteristics. Its molecular formula is , and it features an imidazo[1,2-a]pyrazine core, which is known for its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and comparative analysis with related compounds.
Chemical Structure and Properties
The compound possesses an imidazo[1,2-a]pyrazine structure, characterized by a fused bicyclic system that enhances its interaction with biological targets. Key properties include:
| Property | Value |
|---|---|
| Molecular Formula | C₈H₇N₃O₃ |
| Molecular Weight | 179.15 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound is attributed to its ability to interact with various molecular targets. The imidazo[1,2-a]pyrazine core facilitates hydrogen bonding and π-π stacking interactions with proteins and nucleic acids, influencing their function. Research indicates that this compound may exert its effects through:
- Enzyme Inhibition : Potential inhibition of specific enzymes involved in disease pathways.
- Receptor Modulation : Interaction with various receptors that mediate cellular responses.
Antimicrobial Activity
Studies have suggested that derivatives of imidazo[1,2-a]pyrazine compounds exhibit antimicrobial properties. For instance, certain analogs have shown effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Anticancer Properties
Research has indicated that this compound may possess anticancer activity. In vitro studies demonstrated cytotoxic effects on various cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer). The compound's ability to induce apoptosis in cancer cells has been a focal point for therapeutic exploration.
Case Studies
- Study on HepG2 Cells : A study reported that the compound exhibited low cytotoxicity on human HepG2 cells while maintaining a high selectivity index (from 10 to 400), indicating potential for further development in liver-targeted therapies .
- Antimicrobial Screening : Another investigation highlighted the compound's effectiveness against multiple pathogens, suggesting its utility in developing new antibiotics .
Comparative Analysis
When compared to similar compounds such as imidazo[1,2-a]pyrimidines and pyrrolopyrazines, this compound demonstrates unique properties due to its specific substitution pattern. These differences can influence reactivity and biological interactions significantly.
| Compound | Structure Type | Notable Activity |
|---|---|---|
| This compound | Imidazo[1,2-a]pyrazine | Antimicrobial, anticancer |
| Imidazo[1,2-a]pyrimidines | Imidazo-pyrimidine | Antiviral properties |
| Pyrrolopyrazines | Pyrrole-pyrazine | Neuroprotective effects |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
